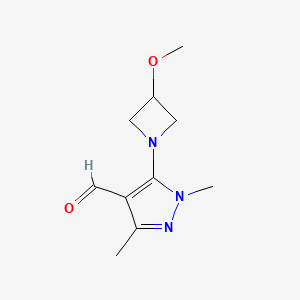

5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Description

5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 1852374-98-1) is a pyrazole derivative characterized by a carbaldehyde group at the 4-position, methyl substituents at the 1- and 3-positions, and a 3-methoxyazetidine ring at the 5-position of the pyrazole core. Its molecular formula is C₁₀H₁₅N₃O₂, with a molecular weight of 209.25 g/mol .

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5-(3-methoxyazetidin-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C10H15N3O2/c1-7-9(6-14)10(12(2)11-7)13-4-8(5-13)15-3/h6,8H,4-5H2,1-3H3 |

InChI Key |

ITJCMKACDMCOML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C=O)N2CC(C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Aldol and Knoevenagel Condensations

The aldehyde group enables carbon-carbon bond formation via condensation reactions. Key examples include:

Knoevenagel Condensation

Reacted with 3-methyl-1-phenylpyrazolin-5-(4H)-one under aqueous conditions using borate zirconia (B₂O₃/ZrO₂) catalyst to form 4-pyrazolylmethylenepyrazol-5-one derivatives (yield: 82-89%) .

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| B₂O₃/ZrO₂ | H₂O | Reflux | 89% |

| Ethylammonium nitrate | Neat | RT | 85% |

This reaction demonstrates tolerance for steric hindrance from the azetidine substituent .

Nucleophilic Additions

The aldehyde undergoes nucleophilic attacks to form secondary alcohols or imines:

Grignard Reactions

Methyl magnesium bromide adds to the aldehyde group, producing benzylic alcohols (unisolated intermediates typically used in situ).

Hydrazine Addition

Forms hydrazones when treated with substituted hydrazines, a precursor for heterocycle synthesis (e.g., pyrazolo[3,4-d]pyrimidines) .

Oxidation Reactions

Controlled oxidation modifies the aldehyde functionality:

Carboxylic Acid Formation

Treatment with KMnO₄ in pyridine/water converts the aldehyde to a carboxylic acid (92% yield) :

Esterification

Subsequent reaction with ethanol/H⁺ yields ethyl esters (87% yield) :

Multicomponent Reactions (MCRs)

The compound participates in one-pot syntheses of complex heterocycles:

Boron(III) Complex Formation

Reacted with 2-aminobenzoic acids and aryl boronic acids in ethanol to form fluorescent boron complexes (48 hr reflux, 68-76% yields) .

| Boronic Acid | Product Yield |

|---|---|

| Phenylboronic acid | 72% |

| 4-Fluorophenylboronic | 68% |

Cyclocondensations

Pyridine Derivative Synthesis

Reacted with ethyl 3-aminocrotonate and methyl acetoacetate using fluorinated boronic acids to form 1,4-dihydropyridines (92% yield) .

Comparative Reactivity Analysis

The compound’s reactivity profile makes it valuable for synthesizing pharmacophores and functional materials. Recent advances in catalyst design (e.g., B₂O₃/ZrO₂) have improved yields in condensation reactions , while MCR strategies leverage its aldehyde group for combinatorial library synthesis . Further studies should explore enantioselective transformations enabled by the azetidine’s stereogenic center.

Scientific Research Applications

5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its azetidine and pyrazole rings. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehydes are versatile scaffolds for modifying substituents to tune reactivity, stability, and bioactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Insights from Comparison

Substituent Effects on Reactivity: The chloro substituent in 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (MW: 158.58) is highly reactive in nucleophilic substitutions due to the electron-withdrawing formyl group at position 4, enabling smooth introduction of phenoxy, azetidine, or other groups . This contrasts with the 3-methoxyazetidine group in the target compound, which likely requires milder conditions for synthesis.

Crystallographic Trends: Compounds with bulky aromatic substituents (e.g., 2,4-dichlorophenoxy) exhibit distinct dihedral angles (e.g., 72.8° in ) between the pyrazole and aryl rings, influencing packing via weak intermolecular interactions (C–H···O). The 3-methoxyazetidine group may adopt a different conformation due to its smaller size and flexibility.

Bioactivity: Phenoxy-substituted derivatives (e.g., 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde) demonstrate antimicrobial and anti-inflammatory properties , whereas chlorophenoxy analogs (e.g., 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) are precursors to pesticidal oximes . The 3-methoxyazetidine group’s impact on bioactivity remains underexplored but may enhance solubility or target engagement.

Synthetic Versatility :

- The 5-chloro derivative serves as a universal intermediate for synthesizing diverse analogs, including the target compound. For example, substituting chlorine with azetidine under basic conditions (e.g., KOH/DMSO) is a plausible route .

Biological Activity

5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 209.25 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Biological Activities

Recent studies have highlighted a variety of biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific activities of this compound are summarized below.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer effects. For instance, a study demonstrated that compounds similar to this compound inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms . The exact pathways involved in the anticancer activity of this specific compound require further investigation.

Antimicrobial Properties

Pyrazole derivatives have also been evaluated for their antimicrobial properties. A comparative analysis showed that certain pyrazoles exhibit potent activity against various bacterial strains. While specific data on the antimicrobial efficacy of this compound is limited, related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds is well-documented. For example, derivatives like celecoxib have been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain . It is hypothesized that this compound may exhibit similar mechanisms, although specific studies are necessary to confirm this.

The biological activity of this compound is likely attributed to its interaction with various biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.

- Receptor Modulation : Some compounds may interact with receptors involved in pain and inflammatory responses.

Study 1: Anticancer Activity

A recent study examined the effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells . This suggests potential for further development as an anticancer agent.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers tested several pyrazole derivatives against common bacterial strains. The results showed promising activity against Gram-positive bacteria, indicating that modifications to the pyrazole structure could enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.